2-(4-cyclohexylphenyl)-1H-indole
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Overview
Description
2-(4-cyclohexylphenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a cyclohexylphenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction, where cyclohexylbenzene is reacted with ethyl α-chloro-α-(methylthio) acetate to form ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate. This intermediate is then converted into the corresponding ethyl 2-methylthio-2-(4-cyclohexylphenyl) propionate through methylation with sodium hydride and methyl iodide. Finally, the desired compound is obtained by hydrolysis and desulfurization of the intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by column chromatography, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
2-(4-cyclohexylphenyl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexaprofen: 2-(4-cyclohexylphenyl) propionic acid, known for its anti-inflammatory properties.
Bufexamac: 2-(p-butoxyphenyl) acetohydroxamic acid, used as an anti-inflammatory agent.
Butibufen: 2-(4-isobutylphenyl) butanoic acid, another anti-inflammatory compound
Uniqueness
2-(4-cyclohexylphenyl)-1H-indole is unique due to its specific indole structure combined with a cyclohexylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
52047-58-2 |
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Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-1H-indole |
InChI |
InChI=1S/C20H21N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h4-5,8-15,21H,1-3,6-7H2 |
InChI Key |
LGNNIBQNPOYNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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